(R)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Mechanism of Action
Target of Action
It’s known that nitrophenyl compounds often interact with enzymes such as esterases and lipases .
Mode of Action
Nitrophenyl compounds are often used as substrates in enzyme assays, where they are acted upon by enzymes such as esterases and lipases . The hydrolysis of these compounds by these enzymes releases the chromophore, 4-nitrophenolate, which can be spectrophotometrically analyzed .
Biochemical Pathways
Nitrophenyl compounds are often involved in reactions such as protodeboronation and reduction .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity at high doses is essential for determining the compound’s safe and effective use in research .
Metabolic Pathways
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for elucidating the compound’s overall biochemical activity.
Subcellular Localization
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-Amino-4-(4-nitrophenyl)butanoic acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydrochloride Formation: The free amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent purification steps to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the nitration reaction.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Reduction: ®-3-Amino-4-(4-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-4-(4-aminophenyl)butanoic acid
- ®-3-Amino-4-(4-methylphenyl)butanoic acid
- ®-3-Amino-4-(4-chlorophenyl)butanoic acid
Uniqueness
®-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3R)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661580 | |
Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-78-1 | |
Record name | Benzenebutanoic acid, β-amino-4-nitro-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331763-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.